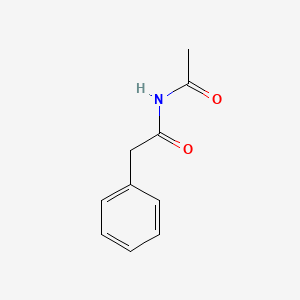

N-acetyl-2-phenylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-acetyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)11-10(13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYZIJKLUPUIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321170 | |

| Record name | N-acetyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10543-56-3 | |

| Record name | NSC371176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-acetyl-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acetylation of 2-Phenylacetamide Derivatives

The most common and industrially relevant method for preparing N-acetyl-2-phenylacetamide involves direct acetylation of 2-phenylacetamide using acetylating agents such as acetic anhydride or acetyl chloride.

- Starting Material: 2-phenylacetamide (or phenylacetamide derivatives)

- Acetylating Agents: Acetic anhydride or acetyl chloride

- Catalysts: Zinc dust (to prevent oxidation of aniline derivatives), or DMAP (4-dimethylaminopyridine) for regioselective acetylation

- Solvents: Dichloromethane, ethanol, or water for recrystallization

- Conditions: Reflux under inert atmosphere or open air depending on scale

- 2-phenylacetamide is reacted with acetic anhydride in an inert solvent such as dichloromethane under reflux conditions.

- The reaction mixture is cooled, and excess acetylating agent is neutralized with a mild base like sodium bicarbonate.

- The crude product is isolated by vacuum filtration.

- Purification is achieved through recrystallization from ethanol or water or by column chromatography for higher purity.

- Industrial yields typically exceed 75-85%, with recrystallization improving purity.

- The product is an odorless solid, often obtained as leaf-like flakes.

| Parameter | Typical Value |

|---|---|

| Molar ratio (substrate:acetic anhydride) | 1:1 to 1:1.5 |

| Temperature | Reflux (~80-110 °C) |

| Reaction time | 1-4 hours |

| Yield | 75-85% (after purification) |

| Purification | Recrystallization (ethanol/water) |

This method is well-documented and forms the basis of most commercial and laboratory syntheses of this compound.

Multi-step Synthesis via Ortho-Aminophenol Derivatives (Patent Method)

A patented preparation route describes a multi-step synthesis starting from ortho-aminophenol, involving acetylation, methylation, bromination, Friedel-Crafts acylation, and catalytic hydrogenation to yield N-(3-acetyl-2-hydroxyphenyl)acetamide, a closely related compound structurally similar to this compound.

- Step 1: Acetylation of ortho-aminophenol with acetic anhydride under ice bath conditions, followed by washing and drying to obtain ortho-acetaminophenol.

- Step 2: Methylation using dimethyl carbonate and a phase transfer catalyst (cesium carbonate or potassium carbonate) at 95-110 °C.

- Step 3: Bromination with N-bromosuccinimide (NBS) under nitrogen and ice bath.

- Step 4: Friedel-Crafts acylation using chloroacetic chloride and aluminum chloride in methylene chloride solvent.

- Step 5: Catalytic hydrogenation with Pd/C in alcohol solvent and triethylamine as acid scavenger under hydrogen atmosphere at 50-75 °C.

- The overall molar yields for key steps range from 78.8% to 85%.

- Reaction times vary from 0.5 to 6 hours depending on the step.

- Purification involves recrystallization from ethyl acetate and toluene mixtures.

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | Ice bath, acetic anhydride, EA solvent | Not specified (purification by recrystallization) |

| 2 | Methylation | 95-110 °C, phase transfer catalyst | Not specified |

| 3 | Bromination | Ice bath, NBS, N2 protection | Not specified |

| 4 | Friedel-Crafts Acylation | 25 °C, AlCl3, chloroacetic chloride | 78.8 |

| 5 | Catalytic Hydrogenation | 50-75 °C, Pd/C, triethylamine | 85 |

This method is more complex and suitable for derivatives with additional functional groups, providing flexibility in structural modifications.

Alternative Synthetic Routes and Advanced Methods

While direct acetylation remains the standard, some research explores alternative synthetic strategies involving organosilicon reagents and transition-metal catalysis for related acetamide derivatives.

For example, a study describes the synthesis of α-fluoro-α-arylacetamides via reaction of 2-fluoro-3-oxo-N-phenylbutanamide with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and TBAF in acetonitrile at room temperature, followed by purification through column chromatography. Although this method targets fluorinated analogs, it demonstrates the utility of mild conditions and modern reagents for acetamide synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation of 2-phenylacetamide | 2-phenylacetamide | Acetic anhydride, reflux, Zn dust | 75-85 | Industrially standard, simple, efficient |

| Multi-step synthesis (patent) | Ortho-aminophenol | Acetic anhydride, NBS, AlCl3, Pd/C | 78.8-85 | Complex, suitable for functionalized derivatives |

| Organosilicon-mediated synthesis | 2-fluoro-3-oxo-N-phenylbutanamide | 2-(trimethylsilyl)phenyl triflate, TBAF, CH3CN | 67-79 | Advanced, mild conditions, fluorinated analogs |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The methyl group activates the benzene ring toward EAS, while the para-nitrophenoxy group exerts a deactivating meta-directing effect. This duality results in regioselectivity influenced by reaction conditions and reagents.

Nitration

-

Reagents : Mixed nitric-sulfuric acid (HNO₃/H₂SO₄)

-

Conditions : 80–100°C, adiabatic continuous-flow systems optimize yields by minimizing side reactions .

-

Products : Substitution occurs at the ortho and para positions relative to the methyl group. Dinitration is suppressed by short residence times (<5 s) .

Halogenation

-

Reagents : Cl₂ or Br₂ with FeCl₃ catalyst

-

Conditions : Room temperature for bromination; elevated temperatures (140°C) for chlorination .

-

Products : Bromination favors the ortho position to methyl (yield: ~85%) .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the phenoxy ring for NAS under strongly basic conditions.

Hydroxide Substitution

-

Reagents : NaOH (10% aqueous)

-

Products : Replacement of the nitro group with hydroxyl yields 1-methyl-4-(4-hydroxyphenoxy)benzene .

Ammonia Substitution

-

Reagents : NH₃, NaNH₂ in liquid NH₃

-

Products : Forms 1-methyl-4-(4-aminophenoxy)benzene via a benzyne intermediate.

Reduction Reactions

The nitro group is selectively reduced to an amine without affecting other functionalities.

Catalytic Hydrogenation

-

Reagents : H₂ (1 atm), Pd/C catalyst

-

Products : 1-methyl-4-(4-aminophenoxy)benzene with >90% yield .

Oxidation Reactions

The methyl group is oxidized to a carboxylic acid under harsh conditions.

Chromium-Based Oxidation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-acetyl-2-phenylacetamide has been investigated for its potential therapeutic effects. Some key areas of research include:

- Analgesic and Antipyretic Properties : Similar to other acetamide derivatives, this compound may exhibit analgesic (pain-relieving) and antipyretic (fever-reducing) properties. This makes it a candidate for the development of new pain management therapies.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Research into its efficacy against various bacterial strains could lead to the development of new antimicrobial agents.

Biochemical Applications

The compound's unique structure allows it to interact with various biological systems:

- Enzyme Inhibition Studies : this compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, it may interact with carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in biological systems. Inhibitors of these enzymes have applications in treating conditions like glaucoma and epilepsy .

- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of this compound with various biological targets. This approach helps in understanding its potential therapeutic mechanisms .

Analytical Chemistry

This compound is also significant in analytical chemistry:

- Chromatographic Techniques : The compound serves as a standard or reference material in chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These techniques are crucial for identifying and quantifying compounds in complex mixtures, including biological samples .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains, suggesting potential for new antibiotics. |

| Study 2 | Enzyme Inhibition | Showed promising inhibition of carbonic anhydrases, indicating possible therapeutic uses in treating related diseases. |

| Study 3 | Chromatographic Analysis | Utilized as a reference compound in GC-MS analysis for detecting related substances in forensic investigations. |

Wirkmechanismus

The mechanism of action of acetanilide involves its conversion to aniline and acetic acid in the body. Aniline is further metabolized to form paracetamol, which exerts analgesic and antipyretic effects by inhibiting the enzyme cyclooxygenase (COX) and modulating the serotonergic descending neuronal pathway . The compound also interacts with the L-arginine/nitric oxide pathway and the cannabinoid system .

Vergleich Mit ähnlichen Verbindungen

N-Phenyl-2-phenylacetamide

- Structure : Lacks the acetyl group on the nitrogen, replaced by a phenyl substituent.

- Reactivity : Demonstrates higher alkylation reactivity compared to N-(4-nitrophenyl)-2-phenylacetamide under phase-transfer catalysis (toluene, KOH). For example, benzylation with benzyl chloride proceeds faster due to reduced steric hindrance and electronic effects .

N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide

- Structure: Incorporates a hydroxyethyl group, benzyl substituent, and oxazolidinone ring.

- Hydrogen Bonding: The hydroxyethyl and oxazolidinone groups enable extensive intermolecular hydrogen bonding, influencing crystal packing and solubility. This contrasts with N-acetyl-2-phenylacetamide, which relies on simpler amide-based interactions .

- Applications: Potential for specialized medicinal chemistry due to its complex hydrogen-bonding network.

Pharmacological Derivatives

Substituted Phenoxy Acetamides

- Structure: Features phenoxy groups (e.g., 2-isopropyl-5-methylphenoxy) attached to the acetamide backbone.

- Example: N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide shows improved bioavailability compared to non-phenoxy analogs .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

Chloro-Substituted Acetamides

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Combines dichlorophenyl and thiazolyl groups.

- Crystallography : Exhibits a twisted conformation (79.7° between aromatic planes) and stabilizes via N–H⋯N hydrogen bonds (R²²(8) motif), forming 1D chains. This contrasts with simpler this compound, which lacks such directional packing .

Data Table: Key Comparisons

Detailed Research Findings

- Reactivity Trends : Electron-withdrawing groups (e.g., nitro in N-(4-nitrophenyl)-2-phenylacetamide) reduce alkylation efficiency, while electron-donating groups (e.g., benzyl) enhance it .

- Biological Activity: Phenoxy and thiazolyl substituents improve binding to biological targets, as seen in anti-inflammatory and antibacterial studies .

- Crystallographic Insights : Hydrogen-bonding patterns (e.g., Etter’s graph-set analysis) are critical for predicting solubility and stability. This compound’s simpler structure lacks the complex motifs seen in thiazolyl derivatives .

Biologische Aktivität

N-acetyl-2-phenylacetamide (also known as acetaminophen or paracetamol) is a widely used analgesic and antipyretic agent. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 179.20 g/mol. Its structure features an acetyl group attached to a phenylacetamide moiety, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not significantly inhibit COX-1, making it less likely to cause gastrointestinal side effects .

Therapeutic Applications

This compound is primarily used for:

- Pain Relief : Effective in treating mild to moderate pain, including headaches, muscle aches, and arthritis.

- Fever Reduction : Commonly used as an antipyretic to reduce fever in various conditions.

Analgesic and Antipyretic Effects

Numerous studies have demonstrated the efficacy of this compound in reducing pain and fever. For instance, a clinical trial indicated that it significantly lowered pain scores in patients undergoing surgical procedures compared to placebo .

Antioxidant Properties

Research has also suggested that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which may contribute to its protective effects against cellular damage .

Hepatoprotective Effects

Interestingly, this compound is also used clinically as an antidote for acetaminophen overdose. It works by replenishing glutathione levels in the liver, thereby preventing hepatotoxicity associated with overdose situations .

Case Studies and Research Findings

- Pain Management in Postoperative Patients :

- Antioxidant Activity :

- Liver Protection :

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other analgesics and antipyretics. The following table summarizes key differences:

| Compound Name | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| This compound | COX inhibition | Pain relief, fever reduction | Minimal gastrointestinal |

| Ibuprofen | COX inhibition | Pain relief, inflammation | Gastrointestinal issues |

| Aspirin | COX inhibition | Pain relief, anti-inflammatory | Gastrointestinal bleeding |

Q & A

Q. What are the recommended safety protocols for handling N-acetyl-2-phenylacetamide in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. Contaminated surfaces require immediate decontamination using appropriate solvents .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A standard method involves acetylation of 2-phenylacetamide derivatives using acetic anhydride under reflux conditions. For example, analogous compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide are synthesized by refluxing sulfonamide precursors with acetic anhydride, followed by crystallization from ethanol . Reaction progress is monitored via TLC or HPLC.

Q. How can researchers confirm the purity of synthesized this compound?

Purity is validated using melting point analysis, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. Thin-layer chromatography (TLC) with UV visualization or iodine staining is used for preliminary purity checks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Key variables include:

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate acetylation.

- Temperature : Controlled reflux (e.g., 80–100°C) balances reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .

Q. What advanced analytical techniques are critical for structural elucidation of this compound analogs?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O motifs observed in related acetamides) .

- Density Functional Theory (DFT) : Computationally validates experimental bond lengths and angles.

- 2D NMR (COSY, NOESY) : Assigns stereochemistry and confirms substituent positions .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Cross-validate results using complementary techniques:

- Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated values.

- Resolve NMR signal overlaps via deuterated solvents or variable-temperature NMR.

- Reconcile mass spectrometry data with isotopic patterns to confirm molecular formulas .

Q. What environmental precautions are necessary during large-scale synthesis of this compound?

Q. How can this compound serve as a precursor for heterocyclic compounds?

Its acetyl and phenyl groups enable cyclization reactions. For example:

- Thiadiazoles : React with thiosemicarbazide under acidic conditions.

- Quinoline derivatives : Employ Friedländer synthesis with ketone precursors. Reaction pathways are guided by substituent electronic effects and steric hindrance .

Methodological Notes

- Safety : Prioritize glove-box use for air-sensitive steps (e.g., handling toxic intermediates) .

- Data reproducibility : Document reaction parameters (e.g., heating rate, stirring speed) to ensure reproducibility .

- Ethical compliance : Adhere to institutional guidelines for hazardous compound handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.